1-Ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile
Description
1-Ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile is a synthetic organic compound belonging to the quinolone family. This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethyl group, a fluorine atom, a pyrrolidinyl group, and a carbonitrile group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various scientific research fields.
Properties
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c1-2-19-10-11(9-18)16(21)12-7-13(17)15(8-14(12)19)20-5-3-4-6-20/h7-8,10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHWWCMOVOJZNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the ethyl group: Alkylation reactions using ethyl halides can introduce the ethyl group at the desired position on the quinoline ring.
Formation of the pyrrolidinyl group: This can be achieved through nucleophilic substitution reactions where a pyrrolidine derivative reacts with the quinoline core.
Introduction of the carbonitrile group: This step can involve the reaction of the intermediate compound with cyanogen bromide or similar reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-Ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Hydrolysis: The carbonitrile group can be hydrolyzed under acidic or basic conditions to form carboxylic acids or amides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-Ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry.
Biology: The compound is studied for its potential antimicrobial and antiviral properties, given the biological activity of quinoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections and other diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death. The fluorine atom enhances the compound’s binding affinity and potency.
Comparison with Similar Compounds
1-Ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile can be compared with other quinoline derivatives such as:
Norfloxacin: Similar in structure but with different substituents, norfloxacin is a well-known antibiotic.
Ciprofloxacin: Another fluoroquinolone antibiotic with a broader spectrum of activity.
Levofloxacin: A more potent fluoroquinolone with enhanced pharmacokinetic properties.
The uniqueness of 1-ethyl-6-fluoro-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
